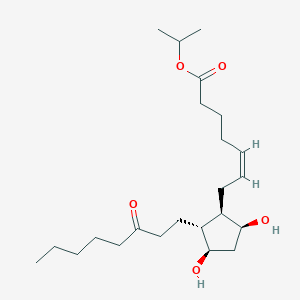![molecular formula C8H8N2O2S B172843 Ethyl imidazo[5,1-b]thiazole-7-carboxylate CAS No. 165667-40-3](/img/structure/B172843.png)
Ethyl imidazo[5,1-b]thiazole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl imidazo[5,1-b]thiazole-7-carboxylate (EITC) is a heterocyclic compound that has gained attention in recent years due to its potential therapeutic applications in various diseases. EITC belongs to the imidazo[5,1-b]thiazole family, which has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl imidazo[5,1-b]thiazole-7-carboxylate is not fully understood, but it has been suggested that Ethyl imidazo[5,1-b]thiazole-7-carboxylate exerts its biological effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Ethyl imidazo[5,1-b]thiazole-7-carboxylate has also been shown to induce apoptosis in cancer cells by regulating the expression of various apoptotic proteins, such as Bcl-2 and caspases.
Efectos Bioquímicos Y Fisiológicos
Ethyl imidazo[5,1-b]thiazole-7-carboxylate has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Ethyl imidazo[5,1-b]thiazole-7-carboxylate has also been found to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, Ethyl imidazo[5,1-b]thiazole-7-carboxylate has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl imidazo[5,1-b]thiazole-7-carboxylate in lab experiments is its low toxicity and high solubility in water, which makes it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of using Ethyl imidazo[5,1-b]thiazole-7-carboxylate in lab experiments is its limited stability in aqueous solutions, which can affect its biological activity and potency.
Direcciones Futuras
There are several future directions for the research on Ethyl imidazo[5,1-b]thiazole-7-carboxylate. One of the future directions is to elucidate the exact mechanism of action of Ethyl imidazo[5,1-b]thiazole-7-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another future direction is to investigate the pharmacokinetics and pharmacodynamics of Ethyl imidazo[5,1-b]thiazole-7-carboxylate in vivo, which can provide valuable information for its potential therapeutic applications in humans. Furthermore, future studies can focus on the development of novel analogs of Ethyl imidazo[5,1-b]thiazole-7-carboxylate with improved biological activity and potency.
Métodos De Síntesis
The synthesis of Ethyl imidazo[5,1-b]thiazole-7-carboxylate can be achieved through several methods, including the condensation reaction of 2-mercaptoimidazole and ethyl 2-bromoacetate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-mercaptoimidazole and ethyl bromoacetate in the presence of sodium hydride. The synthesis of Ethyl imidazo[5,1-b]thiazole-7-carboxylate has also been achieved through the reaction of 2-mercaptoimidazole and ethyl 2-chloroacetate in the presence of a base, such as sodium hydroxide.
Aplicaciones Científicas De Investigación
Ethyl imidazo[5,1-b]thiazole-7-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethyl imidazo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Ethyl imidazo[5,1-b]thiazole-7-carboxylate has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, Ethyl imidazo[5,1-b]thiazole-7-carboxylate has been found to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
165667-40-3 |
|---|---|
Nombre del producto |
Ethyl imidazo[5,1-b]thiazole-7-carboxylate |
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
ethyl imidazo[5,1-b][1,3]thiazole-7-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-7-10(5-9-6)3-4-13-7/h3-5H,2H2,1H3 |
Clave InChI |
CLKNJMLYPPPLIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N(C=CS2)C=N1 |
SMILES canónico |
CCOC(=O)C1=C2N(C=CS2)C=N1 |
Sinónimos |
Ethyl iMidazo[5,1-b]thiazole-7-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)




![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)